molecular formula C12H12BrNO2 B8165279 5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile

5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile

Cat. No.: B8165279
M. Wt: 282.13 g/mol
InChI Key: GSLGNDYUAQXFHD-UHFFFAOYSA-N
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Description

5-Bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile is an organic compound with the molecular formula C12H12BrNO2. It is a brominated derivative of benzonitrile, featuring a tetrahydropyran-3-yloxy substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile typically involves the bromination of 2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

Major Products

Scientific Research Applications

5-Bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile: Similar structure but with a different position of the tetrahydropyran ring.

    5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine: Contains a pyridine ring instead of a benzonitrile moiety.

    2-(Bromomethyl)tetrahydro-2H-pyran: Lacks the benzonitrile group but contains a bromomethyl group .

Uniqueness

5-Bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile is unique due to the specific positioning of the tetrahydropyran-3-yloxy group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure may result in distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

5-bromo-2-(oxan-3-yloxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-10-3-4-12(9(6-10)7-14)16-11-2-1-5-15-8-11/h3-4,6,11H,1-2,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLGNDYUAQXFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)OC2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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